molecular formula C10H10FN3O B1467377 [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247363-32-1

[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467377
CAS RN: 1247363-32-1
M. Wt: 207.2 g/mol
InChI Key: JOHGJQOYOZIUOH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as FMTA, is a novel compound with potential applications in scientific research. It is a synthetic small molecule that has been found to have unique properties that make it suitable for a wide range of laboratory experiments and applications. FMTA is a chiral molecule, meaning it has two mirror image forms, and it is a fluorinated derivative of an aromatic heterocycle. This molecule has been studied for its use in a variety of research areas, including synthesis, drug discovery, and biochemical and physiological effects.

Scientific Research Applications

Carbonic Anhydrase-II Inhibitors

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Antiviral Agents

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . These compounds showed potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Biomedicinal Applications

The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

Biochemical Applications

The triazole moiety is also important in biochemical applications. It has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Material Sciences Applications

The triazole moiety is also important in material sciences. These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

Pharmaceutical Applications

The triazole moiety is very important in pharmaceuticals and agrochemicals . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades .

properties

IUPAC Name

[1-(3-fluoro-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHGJQOYOZIUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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